molecular formula C11H16N2O B13969188 (1-(Pyridin-3-ylmethyl)pyrrolidin-3-yl)methanol

(1-(Pyridin-3-ylmethyl)pyrrolidin-3-yl)methanol

Cat. No.: B13969188
M. Wt: 192.26 g/mol
InChI Key: CYTDCXKDMRDVCD-UHFFFAOYSA-N
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Description

(1-(Pyridin-3-ylmethyl)pyrrolidin-3-yl)methanol is an organic compound that features a pyridine ring attached to a pyrrolidine ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyridin-3-ylmethyl)pyrrolidin-3-yl)methanol typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where a pyridine derivative reacts with a pyrrolidine derivative in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(1-(Pyridin-3-ylmethyl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of pyridine-3-carboxylic acid derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of halogenated pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(Pyridin-3-ylmethyl)pyrrolidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1-(Pyridin-3-ylmethyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (4-[(Pyridin-4-yl)methyl]morpholin-2-yl)methanamine: This compound has a similar pyridine ring but is connected to a morpholine ring instead of a pyrrolidine ring.

    (1-(4-Chlorophenyl)pyrrolidin-3-yl)methanol: This compound features a chlorophenyl group instead of a pyridine ring.

Uniqueness

(1-(Pyridin-3-ylmethyl)pyrrolidin-3-yl)methanol is unique due to its combination of a pyridine ring and a pyrrolidine ring connected to a methanol group. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

[1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C11H16N2O/c14-9-11-3-5-13(8-11)7-10-2-1-4-12-6-10/h1-2,4,6,11,14H,3,5,7-9H2

InChI Key

CYTDCXKDMRDVCD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CO)CC2=CN=CC=C2

Origin of Product

United States

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